![molecular formula C13H14N2OS2 B2365350 (2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 263148-02-3](/img/structure/B2365350.png)
(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
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Description
(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14N2OS2 and its molecular weight is 278.39. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one has been used in the synthesis of 1,4-dihydropyridine derivatives and other heterocyclic compounds, indicating its utility in organic chemistry (Stanovnik et al., 2002).
Structural Analysis
The compound has been analyzed for its planar structure and dihedral angles, contributing to our understanding of molecular geometry in chemistry (Ghorab et al., 2012).
Generation of Structurally Diverse Libraries
It serves as a starting material for alkylation and ring closure reactions, aiding in the generation of a diverse library of compounds, which is crucial for drug discovery and material science (Roman, 2013).
Monoamine Oxidase Inhibitors
In the field of pharmacology, derivatives of this compound have been synthesized and evaluated as inhibitors of monoamine oxidase, indicating potential applications in treating neurological disorders (Sasidharan et al., 2018).
Nonlinear Optical Properties
Research on nonlinear refractive index measurement suggests its potential in developing optical devices and materials (Henari & Asiri, 2011).
Corrosion Inhibition
Studies have shown its derivatives to be effective as corrosion inhibitors for metals, which is significant for industrial applications (Hu et al., 2016).
Antimicrobial Activity
The compound and its derivatives have been explored for their antimicrobial activities, offering potential use in developing new antimicrobial agents (Patel & Patel, 2017).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9-12(10(16)6-7-15(2)3)18-13(14-9)11-5-4-8-17-11/h4-8H,1-3H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNPUEJROIPFAR-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)C=CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)/C=C/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one |
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